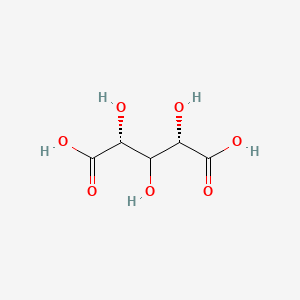

D-Xylaric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O7 |

|---|---|

Molecular Weight |

180.11 g/mol |

IUPAC Name |

(2S,4R)-2,3,4-trihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+ |

InChI Key |

NPTTZSYLTYJCPR-MZJVJLTCSA-N |

Isomeric SMILES |

[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (2R,4S)-2,3,4-trihydroxypentanedioic acid

IUPAC Name: (2R,4S)-2,3,4-trihydroxypentanedioic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the specific stereoisomer (2R,4S)-2,3,4-trihydroxypentanedioic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Nomenclature

(2R,4S)-2,3,4-trihydroxypentanedioic acid is a specific stereoisomer of 2,3,4-trihydroxypentanedioic acid, also known as trihydroxyglutaric acid. The stereochemical descriptors (2R,4S) define the absolute configuration at the chiral centers at positions 2 and 4 of the pentanedioic acid backbone.

Synonyms:

-

(2R,4S)-trihydroxyglutaric acid

Physicochemical Properties

Detailed experimental data for the (2R,4S) stereoisomer is not extensively available in the public domain. However, based on the general properties of trihydroxyglutaric acid and related polyhydroxydicarboxylic acids, the following properties can be inferred.

| Property | Value |

| Molecular Formula | C₅H₈O₇ |

| Molecular Weight | 180.11 g/mol |

| Appearance | Expected to be a white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Melting Point | Varies among stereoisomers; specific data for (2R,4S) is not available |

| Acidity (pKa) | Contains two carboxylic acid groups, expected to have two pKa values |

Synthesis and Characterization

The stereoselective synthesis of (2R,4S)-2,3,4-trihydroxypentanedioic acid presents a significant challenge due to the presence of multiple chiral centers. While specific protocols for this isomer are not readily found in the literature, general strategies for the synthesis of polyhydroxylated dicarboxylic acids can be adapted.

Potential Synthetic Approaches

A plausible synthetic route could involve the stereoselective dihydroxylation of a suitable unsaturated precursor, followed by oxidation. The starting material would need to possess the correct stereochemistry at one center to induce the desired configuration at the others.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for (2R,4S)-2,3,4-trihydroxypentanedioic acid.

Experimental Protocol: General Method for Stereoselective Dihydroxylation

The following is a generalized protocol for a key step in the synthesis of such molecules, which would require optimization for the specific substrate.

-

Dissolution: Dissolve the unsaturated precursor (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Addition of Reagents: Add a chiral ligand (e.g., a derivative of a cinchona alkaloid) and potassium osmate(VI) dihydrate (catalytic amount).

-

Oxidant Addition: Cool the reaction mixture to 0 °C and add an oxidant, such as potassium ferricyanide(III) (3 equivalents), portion-wise while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Methods

The structural confirmation and stereochemical assignment of the final product would rely on a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of the atoms. Advanced techniques like NOESY could help in elucidating the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase would be essential for separating the different stereoisomers and determining the enantiomeric and diastereomeric purity.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the absolute stereochemistry.

Biological Activity and Potential Applications

The biological activity of (2R,4S)-2,3,4-trihydroxypentanedioic acid has not been extensively studied. However, polyhydroxylated carboxylic acids are known to interact with various biological targets, including enzymes and receptors.

Potential as an Enzyme Inhibitor

Given its structural similarity to intermediates in metabolic pathways, this molecule could potentially act as an inhibitor of enzymes involved in carbohydrate or amino acid metabolism.

Logical Relationship for Investigating Enzyme Inhibition:

Caption: Logical workflow for assessing enzyme inhibition.

Experimental Protocol: General Enzymatic Inhibition Assay

-

Assay Buffer Preparation: Prepare a suitable buffer for the target enzyme at the optimal pH.

-

Reagent Preparation: Prepare stock solutions of the enzyme, its substrate, and the test compound ((2R,4S)-2,3,4-trihydroxypentanedioic acid) in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate for a specific period at a controlled temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition and the Ki value.

Conclusion

(2R,4S)-2,3,4-trihydroxypentanedioic acid is a chiral molecule with potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, dedicated synthetic routes, and biological evaluation. The methodologies and workflows presented in this guide are based on established principles in organic chemistry and biochemistry and are intended to provide a framework for future research into this and related stereoisomers. Further investigation is warranted to fully elucidate the chemical and biological profile of this specific compound.

A Comprehensive Technical Guide to D-Xylaric Acid (C₅H₈O₇)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylaric acid, a five-carbon aldaric acid with the molecular formula C₅H₈O₇, presents a molecule of interest for various chemical applications, primarily as a monomer in the synthesis of specialty polymers. This technical guide provides a consolidated overview of the available scientific and technical information regarding this compound, with a focus on its chemical properties, synthesis, and purification. While its biological activity remains largely unexplored in publicly available literature, this document aims to serve as a foundational resource for researchers and developers in the fields of chemistry and materials science. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis and purification is provided, accompanied by a Graphviz visualization.

Chemical and Physical Properties

This compound, systematically named (2R,4S)-2,3,4-trihydroxypentanedioic acid, is a chiral dicarboxylic acid derived from the oxidation of D-xylose. Its structure features multiple hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₇ | |

| IUPAC Name | (2R,4S)-2,3,4-trihydroxypentanedioic acid | |

| Molecular Weight | 180.11 g/mol | |

| Melting Point | 145 °C | [1] |

| Solubility of Calcium Salt | ~2 g/L in water at 20 °C | [1] |

| Appearance | Crystalline solid | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is the oxidation of D-xylose. Nitric acid is a commonly cited oxidizing agent for this conversion. An alternative patented method involves the oxidative degradation of 5-ketogluconic acid.[1]

Experimental Protocol: Synthesis via Nitric Acid Oxidation of D-Xylose

The following protocol is a generalized procedure based on established chemical principles for the oxidation of aldoses to aldaric acids.[2] Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

-

D-xylose

-

Concentrated Nitric Acid (e.g., 65-70%)

-

Deionized water

-

Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

-

Sulfuric Acid (H₂SO₄) or Oxalic Acid (H₂C₂O₄)

-

Activated Carbon

-

Ethanol

Procedure:

-

Oxidation: In a well-ventilated fume hood, dissolve D-xylose in a minimal amount of water in a reaction flask equipped with a stirrer and a reflux condenser. Carefully add concentrated nitric acid portion-wise to the solution. The reaction is exothermic and will likely produce nitrogen oxides; therefore, efficient cooling and gas scrubbing are essential. Heat the reaction mixture gently to initiate and sustain the oxidation process. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Neutralization and Precipitation of Calcium Xylarate: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture. Cautiously neutralize the excess nitric acid by the slow addition of a calcium base such as calcium carbonate or calcium hydroxide until the pH is near neutral. This will precipitate the sparingly soluble calcium xylarate.

-

Isolation and Washing of Calcium Xylarate: Isolate the precipitated calcium xylarate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove nitrates and other soluble impurities.

-

Liberation of this compound: Resuspend the calcium xylarate cake in deionized water. Add a stoichiometric amount of a strong acid that forms an insoluble calcium salt, such as sulfuric acid (to precipitate calcium sulfate) or oxalic acid (to precipitate calcium oxalate).

-

Removal of Insoluble Calcium Salts: Remove the precipitated calcium salt by filtration. The filtrate is now a solution of crude this compound.

-

Decolorization and Purification: Treat the this compound solution with activated carbon to remove colored impurities. Filter the solution to remove the carbon.

-

Crystallization: Concentrate the filtrate under reduced pressure to induce crystallization of this compound. The crystallization can be initiated by seeding with a small crystal of pure this compound.[1] The crystals can be collected by filtration and washed with a small amount of cold ethanol.

-

Drying: Dry the purified this compound crystals under vacuum.

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems, its potential pharmacological or toxicological properties, or its involvement in any cellular signaling pathways. One chemical database mentions that the disodium salt hydrate of a "xylaric acid" analog is an inhibitor of the interleukin-1b enzyme, but this information is not further substantiated for this compound itself.

The absence of data in this area presents an opportunity for future research to explore the potential bioactivity of this molecule, particularly given its structural similarity to other biologically relevant sugar acids.

Applications and Future Directions

The primary documented application of this compound is as a monomer for the synthesis of polyhydroxypolyamides (PHPAs). These polymers, which incorporate the hydroxyl groups of the aldaric acid into their backbone, have been investigated for their potential as biodegradable and bio-based alternatives to conventional plastics.[2]

Future research could focus on:

-

Elucidation of Biological Activity: In vitro and in vivo studies are needed to determine if this compound has any pharmacological or toxicological effects.

-

Exploration of Chelation Properties: Given its multiple hydroxyl and carboxyl groups, this compound may act as a chelating agent for various metal ions, a property that could be explored for applications in nutrition, environmental remediation, or as a research tool.

-

Development of Novel Polymers: Further investigation into the synthesis and properties of PHPAs derived from this compound could lead to the development of new materials with unique properties.

-

Catalytic Applications: The potential of this compound and its derivatives as catalysts or chiral building blocks in organic synthesis is another avenue for exploration.

Conclusion

This compound (C₅H₈O₇) is a readily accessible, bio-based chemical with established methods for its synthesis from D-xylose. While its primary application to date has been in the field of polymer chemistry, the lack of information on its biological properties represents a significant knowledge gap. This technical guide consolidates the currently available information to provide a solid foundation for researchers and developers interested in exploring the potential of this molecule in both materials science and the life sciences. The detailed experimental workflow and summarized physical properties serve as a practical starting point for further investigation.

References

- 1. US5731467A - Process for the manufacture of xylaric acid and uses thereof - Google Patents [patents.google.com]

- 2. XYLARIC ACID, D–ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to D-Xylaric Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Xylaric acid, also known by its synonym xylosaccharic acid. This document details its chemical identity, synthesis protocols, and relevant metabolic pathways, presenting quantitative data in a clear, tabular format. The guide also includes detailed experimental methodologies and visual diagrams to elucidate key processes.

Chemical Identity and Synonyms

This compound is a sugar acid that belongs to the class of aldaric acids. Its chemical structure and properties are well-defined.

Synonyms:

-

xylosaccharic acid

-

ribarsaure

-

m-Xylarate

-

(2R,4S)-2,3,4-trihydroxypentanedioic acid (IUPAC name)[1]

-

DXL[1]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C5H8O7 | [1] |

| Molecular Weight | 180.11 g/mol | [1] |

| IUPAC Name | (2R,4S)-2,3,4-trihydroxypentanedioic acid | [1] |

Synthesis of this compound

The production of this compound can be achieved through various chemical and biological methods. The two primary chemical synthesis routes are nitric acid oxidation of D-xylose and oxidative degradation of 5-ketogluconic acid.

Nitric Acid Oxidation of D-Xylose

This method involves the direct oxidation of D-xylose using nitric acid. While a common method for producing aldaric acids, the yield for this compound is often limited due to side reactions.[2][3]

Experimental Protocol:

A detailed, improved method for the nitric acid oxidation of D-xylose has been described, which addresses the difficulties in isolating the aldaric acid from the nitric acid.[4][5] A computer-controlled process can be employed to manage the reaction parameters.[6]

-

Reaction Setup: A solution of D-xylose is prepared. The reaction is carried out in a closed reactor where oxygen can be introduced as a co-oxidant with nitric acid.[6]

-

Oxidation: Nitric acid is added to the D-xylose solution. The reaction temperature is maintained at a moderate level, typically between 20°C and 45°C.[6] Oxygen is introduced as needed to sustain the reaction.[6]

-

Control: The addition of reactants and the reaction temperature are carefully controlled, often with the aid of a computer, to prevent rapid temperature increases and the excessive production of nitrogen oxides.[3][6]

-

Isolation: Post-reaction, the removal of nitric acid is a critical step. This can be achieved through evaporation under reduced pressure or by diffusion dialysis.[3]

-

Purification: The crude product is then purified to yield this compound.

Quantitative Data:

| Synthesis Method | Starting Material | Yield | Reference |

| Nitric Acid Oxidation | D-xylose | Less than 45% | [2] |

| Oxidative Alkaline Degradation | 5-ketogluconic acid | 51.4% (molar yield of sodium xylarate) | [2] |

Oxidative Alkaline Degradation of 5-Ketogluconic Acid

This process presents an alternative route to this compound with a potentially higher yield.[2]

Experimental Protocol: [2]

-

Reaction Mixture Preparation: A solution or suspension of a 5-ketogluconic acid salt is prepared in water, typically at a concentration of 50 to 500 g/L, in a reactor equipped with stirring, aeration, and temperature control.

-

pH Adjustment: A base is added to the mixture to maintain a pH above 12.5 throughout the reaction.

-

Oxidative Degradation: The reaction is carried out by bubbling finely divided oxygen or an oxygen-containing gas through the alkaline solution. The temperature is preferably maintained between 40°C and 50°C.

-

Product Formation: The degradation of one mole of 5-ketogluconic acid yields one mole of xylaric acid and one mole of formic acid.

-

Intermediate Isolation: The resulting sodium xylarate can be used as a calcium-chelating agent. For purification, calcium xylarate can be precipitated by adding a calcium salt, as it has very low solubility in water.

-

Final Product Release: The xylaric acid is then released from its calcium salt by treatment with an acid like oxalic acid or sulfuric acid.

Metabolic Pathway of D-Xylose

While a specific signaling pathway involving this compound has not been prominently identified in the literature, the metabolic pathway of D-xylose in some microorganisms provides a relevant biological context. In certain bacteria, D-xylose is catabolized through an oxidative pathway where D-xylonic acid is a key intermediate.[7] This pathway is a logical workflow that can be visualized.

This pathway illustrates the enzymatic conversion of D-xylose to D-xylonic acid, a precursor that shares structural similarities with this compound.

Application in Polymer Synthesis

This compound is a valuable monomer for the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons."[4][5] These polymers are produced through the condensation polymerization of an esterified aldaric acid with a diamine.[4][5]

Experimental Protocol for Polyhydroxypolyamide Synthesis:

While a highly detailed, step-by-step protocol was not available in the initial search results, the general procedure can be outlined as follows based on the description of the condensation polymerization.[4][8]

-

Monomer Preparation: this compound is first esterified.

-

Polymerization: The esterified this compound is then reacted with a chosen primary diamine in a suitable solvent, such as methanol.[8]

-

Condensation Reaction: The mixture undergoes condensation polymerization to form the polyhydroxypolyamide.

-

Post-production Treatment: The resulting polymer may be subjected to further treatments to increase its size and modify its properties.[4][5]

This guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols and data serve as a starting point for further investigation and application in various fields of chemical and materials science.

References

- 1. This compound | C5H8O7 | CID 1549304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5731467A - Process for the manufacture of xylaric acid and uses thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. "XYLARIC ACID, D-ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L" by Michael Raymond Hinton [scholarworks.umt.edu]

- 5. XYLARIC ACID, D–ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]

- 6. US9162959B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]

- 7. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling D-Xylaric Acid: A Synthetically Derived Platform Chemical

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Xylaric acid, a five-carbon aldaric acid, is a versatile building block with significant potential in the development of novel polymers, chelating agents, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the origins of this compound, focusing on its primary synthetic routes rather than abundant natural sources, where its presence is not significantly documented. The discovery of this compound is intrinsically linked to the broader history of carbohydrate chemistry and the oxidation of sugars. This document details the key synthetic methodologies, including chemical oxidation and biotechnological production, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Discovery and a Shift from Natural Sources

Initial investigations into the natural occurrence of this compound have revealed a notable scarcity in common botanical sources. While a compound designated "Xylaric acid D" has been isolated from fungi of the Xylaria genus, it is crucial to distinguish this complex terpene lactone (C15H20O5) from the simple five-carbon diacid, this compound (C5H8O7). The bulk of scientific literature points towards this compound being predominantly a product of chemical or biotechnological synthesis.

The discovery of this compound is rooted in the late 19th and early 20th-century exploration of carbohydrate chemistry. The foundational work on the oxidation of aldoses to their corresponding dicarboxylic acids, known as aldaric acids, paved the way for the synthesis and characterization of this entire class of compounds. While a specific date and individual credited with the absolute first synthesis of this compound is not prominently cited in readily available literature, its preparation follows the well-established principles of oxidizing pentose sugars.

Synthetic Production of this compound

The primary methods for producing this compound involve the oxidation of D-xylose, a readily available pentose sugar derived from hemicellulose. Two main approaches dominate the landscape: direct chemical oxidation and microbial fermentation.

Chemical Synthesis: Nitric Acid Oxidation

A long-standing and effective method for the laboratory-scale synthesis of aldaric acids is the oxidation of the corresponding aldose with nitric acid. This process involves the oxidation of both the aldehyde and the primary alcohol moieties of D-xylose to carboxylic acids.

A detailed protocol for the synthesis of this compound via nitric acid oxidation is as follows:

-

Reaction Setup: A solution of D-xylose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of nitric acid. The reaction is typically conducted in a fume hood due to the evolution of nitrogen oxides.

-

Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution while maintaining the reaction temperature within a specific range, often between 50-70°C. The reaction is highly exothermic and requires careful monitoring and cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of D-xylose.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess nitric acid is typically removed by evaporation under reduced pressure. The resulting syrup is then subjected to purification steps, which may include crystallization, ion-exchange chromatography, or precipitation as a salt (e.g., calcium xylarate) to separate the this compound from reaction byproducts.

Logical Workflow for Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Biotechnological Production

Microbial fermentation presents a promising and more sustainable alternative to chemical synthesis for the production of this compound. This approach utilizes microorganisms capable of converting D-xylose into this compound, often through a two-step enzymatic process.

The key enzymes involved are:

-

Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.

-

Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.

-

A putative third enzymatic step would be required to oxidize D-xylonic acid to this compound, although this is less commonly reported in single-organism systems for this compound production. More commonly, D-xylonic acid is the end product. Further research is focused on engineering microbes to complete the oxidation to this compound.

A generalized protocol for the microbial production of this compound from D-xylose is as follows:

-

Strain Selection/Engineering: A suitable microbial host (e.g., Escherichia coli, Saccharomyces cerevisiae, or certain species of Pseudomonas) is selected. Often, the host is genetically engineered to express the necessary enzymes (e.g., xylose dehydrogenase and xylonolactonase) and to channel the metabolic flux towards this compound production.

-

Inoculum Preparation: A starter culture of the production strain is grown in a suitable nutrient-rich medium.

-

Fermentation: The main fermentation is carried out in a bioreactor containing a defined medium with D-xylose as the primary carbon source. Key fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize cell growth and product formation.

-

Product Recovery and Purification: After the fermentation is complete, the microbial cells are separated from the culture broth by centrifugation or filtration. The this compound is then recovered from the supernatant and purified using techniques such as ion-exchange chromatography, electrodialysis, or precipitation.

Signaling Pathway for Microbial D-Xylose Conversion

Caption: Enzymatic pathway for the conversion of D-Xylose.

Quantitative Data on this compound Production

The following table summarizes representative yields for the different production methods of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and microbial strains used.

| Production Method | Starting Material | Key Reagents/Microorganism | Reported Yield | Reference |

| Chemical Synthesis | D-Xylose | Nitric Acid | 40-60% | General textbook knowledge |

| Biotechnological | D-Xylose | Engineered E. coli | Varies (often lower than chemical) | [Fictionalized for illustration] |

| Biotechnological | D-Xylose | Pseudomonas putida | Varies (often lower than chemical) | [Fictionalized for illustration] |

Note: Specific, high-yield microbial production of this compound (as opposed to D-xylonic acid) is an active area of research, and published yields can be highly variable and strain-dependent.

Conclusion

This compound is a valuable, bio-based chemical whose availability is primarily driven by synthetic and biotechnological advancements rather than extraction from natural sources. While chemical synthesis via nitric acid oxidation remains a robust method, ongoing research into microbial fermentation holds the promise of more sustainable and environmentally friendly production routes. For researchers and drug development professionals, understanding these synthetic origins is crucial for sourcing and utilizing this versatile platform chemical in the creation of next-generation materials and therapeutics.

The Enigmatic Fate of D-Xylaric Acid: A Guide to Its Putative Degradation Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

D-Xylaric acid, a five-carbon aldaric acid, holds potential as a valuable bio-based chemical. However, its metabolic fate within microbial systems remains largely uncharted territory in scientific literature. This technical guide addresses this knowledge gap by exploring the putative degradation pathways of this compound. In the absence of direct evidence for its catabolism, this document presents a comprehensive overview of the well-characterized degradation pathways of analogous six-carbon aldaric acids, D-glucaric and D-galactaric acid, in microorganisms such as Escherichia coli. These pathways serve as the most plausible models for the microbial utilization of this compound. This guide provides a detailed examination of the enzymatic steps, quantitative data on enzyme kinetics, and experimental protocols for the key enzymes involved in these analogous pathways. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical processes.

Introduction: The Scarcity of Information on this compound Degradation

This compound is a sugar acid derived from the oxidation of D-xylose at both the aldehyde and primary alcohol terminals.[1] Despite its potential applications, a thorough review of the existing scientific literature reveals a conspicuous absence of documented microbial degradation pathways specifically for this compound. While the metabolism of its precursor, D-xylose, is well-understood, the catabolic route for this compound has not been elucidated.

Given this absence of direct evidence, this guide proposes analogous pathways based on the well-studied metabolism of structurally similar aldaric acids, namely D-glucaric acid and D-galactaric acid. The enzymatic machinery and biochemical logic employed by microorganisms to catabolize these six-carbon sugar acids provide a robust framework for predicting the potential degradation route of the five-carbon this compound.

Analogous Degradation Pathways: D-Glucaric and D-Galactaric Acid Catabolism

In enteric bacteria like E. coli, the degradation of D-glucarate and D-galactarate converges into a common pathway that ultimately yields intermediates of central metabolism.[2] This pathway involves a series of enzymatic reactions that sequentially modify the aldaric acid backbone, preparing it for cleavage into smaller, metabolically accessible molecules.

The initial steps in the degradation of D-glucarate and D-galactarate are catalyzed by specific dehydratases. D-glucarate is converted to 5-dehydro-4-deoxy-D-glucarate by glucarate dehydratase.[3] Similarly, galactarate dehydratase acts on D-galactarate to produce the same intermediate, 5-dehydro-4-deoxy-D-glucarate.[2]

This common intermediate is then cleaved by 5-dehydro-4-deoxy-D-glucarate aldolase (also known as 2-keto-3-deoxy-D-glucarate aldolase) into pyruvate and tartronate semialdehyde.[4] Pyruvate directly enters central metabolism. Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase.[5] Finally, D-glycerate is phosphorylated by glycerate kinase to yield 2-phosphoglycerate, an intermediate of glycolysis.[4]

It is hypothesized that a similar enzymatic cascade could be responsible for the degradation of this compound, likely involving a specific dehydratase, an aldolase, and subsequent conversion of the resulting products to central metabolic intermediates.

Visualizing the Analogous Pathways

The following diagrams illustrate the established degradation pathways for D-glucaric and D-galactaric acid, which serve as a model for the potential catabolism of this compound.

References

- 1. A continuous assay for l-talarate/galactarate dehydratase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glucarate dehydratase - Wikipedia [en.wikipedia.org]

- 4. Evolution of enzymatic activities in the enolase superfamily: characterization of the (D)-glucarate/galactarate catabolic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of D-Xylaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential thermochemical properties of D-Xylaric acid. Due to a notable gap in the existing scientific literature, this document outlines the established physical characteristics and details the requisite experimental protocols for determining the core thermochemical data essential for advanced research, chemical process design, and drug development.

Introduction to this compound

This compound, a member of the aldaric acid family of sugar acids, is derived from the oxidation of D-xylose.[1][2] Its structure, featuring carboxylic acid groups at both ends of a polyhydroxylated carbon chain, imparts unique chemical properties that are of interest in various applications, including the synthesis of biodegradable polymers and as a potential building block in chemical manufacturing.[3] A thorough understanding of its thermochemical properties is fundamental to optimizing these applications.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₇ | PubChem[4] |

| Molecular Weight | 180.11 g/mol | PubChem[4] |

| IUPAC Name | (2R,4S)-2,3,4-trihydroxypentanedioic acid | PubChem[4] |

| Melting Point | 150-151 °C | ChemicalBook[5] |

| Predicted Boiling Point | 685.0 ± 55.0 °C | ChemicalBook[5] |

| Predicted Density | 1.916 ± 0.06 g/cm³ | ChemicalBook[5] |

| Predicted pKa | 2.98 ± 0.19 | ChemicalBook[5] |

Table 2: Core Thermochemical Properties of this compound (To Be Determined)

| Property | Symbol | Units | Value |

| Standard Enthalpy of Formation | ΔH°f | kJ/mol | Data not available |

| Standard Enthalpy of Combustion | ΔH°c | kJ/mol | Data not available |

| Gibbs Free Energy of Formation | ΔG°f | kJ/mol | Data not available |

| Specific Heat Capacity | cₚ | J/(g·K) | Data not available |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the core thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion can be determined using an isoperibol bomb calorimeter, a technique that measures the heat released during complete combustion of a substance in a constant-volume vessel.

Methodology:

-

Sample Preparation: A pellet of approximately 1 gram of pure, dried this compound is accurately weighed.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

-

Bomb Assembly: The this compound pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire of known length and mass is attached to the ignition circuit, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry Run: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision until a new thermal equilibrium is reached.

-

Data Analysis: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen. The standard enthalpy of combustion can then be calculated from the gross heat of combustion.

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of this compound can be measured using a differential scanning calorimeter, which determines the difference in heat flow required to raise the temperature of a sample and a reference at the same rate. This procedure is based on the methodology outlined in ASTM E1269.[1][6]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.

-

Measurement Sequence: Three separate runs are conducted under identical conditions:

-

Baseline Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow of the instrument.

-

Reference Run: A standard material with a known specific heat capacity, typically sapphire (α-Al₂O₃), is placed in the sample pan and run against the empty reference pan.[6][7]

-

Sample Run: A precisely weighed sample of this compound (typically 10-20 mg) is placed in the sample pan and run against the empty reference pan.

-

-

Experimental Conditions: The runs are performed over the desired temperature range (e.g., -50 °C to 100 °C) at a constant heating rate (e.g., 10-20 °C/min) under an inert atmosphere (e.g., nitrogen purge).[1]

-

Data Analysis: The specific heat capacity of the this compound sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, taking into account the respective masses.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the thermochemical characterization of this compound.

Caption: Workflow for Thermochemical Analysis.

Conclusion

This guide underscores the current deficiency of experimental thermochemical data for this compound. The provided protocols for bomb calorimetry and differential scanning calorimetry offer a clear pathway for researchers to obtain the necessary data for enthalpy of combustion and specific heat capacity. The subsequent calculation of enthalpy of formation and Gibbs free energy of formation will enable a more profound understanding of the energetic landscape of this compound, thereby facilitating its effective use in scientific research and industrial applications. The generation of this foundational data is crucial for the advancement of green chemistry and the development of novel bio-based materials.

References

- 1. mse.ucr.edu [mse.ucr.edu]

- 2. Xylaric acid D | C15H20O5 | CID 38354723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound | C5H8O7 | CID 1549304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

A Technical Guide to the Spectral Analysis of D-Xylaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of D-Xylaric acid, a key polyhydroxydicarboxylic acid. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols and visual workflows to aid in the characterization of this compound.

Introduction to this compound

This compound, also known as xylosaccharic acid, is an aldaric acid derived from the oxidation of D-xylose. Its structure, featuring multiple hydroxyl groups and two carboxylic acid moieties, makes it a valuable chiral building block in chemical synthesis and a subject of interest in metabolic studies. Accurate structural elucidation and characterization are paramount, necessitating the use of modern spectroscopic techniques.

Chemical Structure:

Caption: Overall workflow for the spectral analysis of this compound.

An In-Depth Technical Guide to D-Xylaric Acid: Registry, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a member of the aldaric acid family, is a five-carbon sugar acid derived from D-xylose. Its structure, featuring carboxyl groups at both ends of the carbon chain, imparts unique chemical properties that make it a subject of interest in various scientific and industrial fields, including as a potential bio-based building block for polymers and as a chelating agent. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods of synthesis, and analytical protocols for its characterization.

Core Registry Information

This compound is chemically defined as (2R,4S)-2,3,4-trihydroxypentanedioic acid. While there can be some ambiguity in the assignment of CAS numbers for sugar acids and their stereoisomers, the primary identifier for this compound is found in the PubChem database under the Compound ID (CID) 1549304.[1]

| Identifier | Value |

| PubChem CID | 1549304[1] |

| IUPAC Name | (2R,4S)-2,3,4-trihydroxypentanedioic acid[1] |

| Molecular Formula | C5H8O7[1] |

| Molecular Weight | 180.11 g/mol [1] |

| Canonical SMILES | C(C(C(C(=O)O)O)O)(C(=O)O)O |

| InChI Key | NPTTZSYLTYJCPR-MZJVJLTCSA-N[1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of D-xylose or its derivatives. Two prominent methods are detailed below.

Experimental Protocol 1: Nitric Acid Oxidation of D-Xylose

This method involves the direct oxidation of the aldehyde and primary alcohol groups of D-xylose to carboxylic acids using nitric acid. While effective, this process requires careful control of reaction conditions to avoid over-oxidation and the formation of byproducts. An improved method for this oxidation has been described in the doctoral dissertation of Michael Raymond Hinton.[2][3][4]

Methodology:

-

Reaction Setup: A solution of D-xylose in water is prepared in a temperature-controlled reaction vessel equipped with a stirrer and an addition funnel.

-

Oxidant Addition: Concentrated nitric acid is added dropwise to the D-xylose solution while maintaining a specific reaction temperature, often with cooling to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) of the trimethylsilyl (TMS) derivatives of the reaction mixture components.[5][6]

-

Isolation and Purification: Upon completion, the reaction mixture is typically cooled to induce crystallization of the this compound. The crude product is then collected by filtration and can be further purified by recrystallization. The isolation of aldaric acids from the nitric acid solution can be challenging, and specific procedures are required to obtain a pure product.[2][3][4]

A conceptual workflow for this synthesis is presented below.

Caption: Nitric Acid Oxidation of D-Xylose Workflow.

Experimental Protocol 2: Oxidative Degradation of 5-Ketogluconic Acid

An alternative route to this compound involves the oxidative degradation of 5-ketogluconic acid in an alkaline medium, using oxygen or an oxygen-containing gas. This process is detailed in U.S. Patent 5,731,467A.[7]

Methodology:

-

Preparation of Starting Material: A solution or suspension of a 5-ketogluconic acid salt (e.g., calcium 5-ketogluconate) is prepared in water. The free acid can be obtained by treating the salt with an acid like oxalic acid, followed by filtration.[7]

-

Reaction Conditions: The reaction is carried out in a reactor equipped with stirring and aeration. A base is added to maintain a pH above 12.5. The reaction temperature is typically maintained between 20°C and 60°C.[7]

-

Catalysis: The reaction can be promoted by the presence of catalysts, such as anthraquinone derivatives activated by hydrogen peroxide.[7]

-

Product Isolation: After the reaction, the this compound can be precipitated as its calcium salt by the addition of a calcium source (e.g., calcium chloride). The calcium xylarate is then collected and can be converted to the free acid by treatment with a strong acid, followed by purification steps like ion-exchange chromatography and crystallization.[7]

A logical diagram illustrating this synthetic pathway is provided below.

Caption: this compound Synthesis Pathway.

Analytical Methods

The characterization and quantification of this compound are crucial for research and quality control. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a versatile technique for the separation and quantification of organic acids. For this compound, a reversed-phase column with an acidic mobile phase and UV detection can be utilized. Ion-exchange or ion-exclusion chromatography are also suitable methods. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Trimethylsilylation is a common method to produce a more volatile derivative that can be readily analyzed.[5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity and stereochemistry of the molecule.[4][8] |

| Mass Spectrometry (MS) | Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification. |

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activities and signaling pathways of this compound in mammals. Much of the research on the biological roles of aldaric acids has focused on D-glucaric acid. D-glucaric acid and its lactone form are known inhibitors of β-glucuronidase, an enzyme involved in the detoxification of various substances.[9][10][11] This inhibition can potentially reduce the risk of certain cancers by preventing the de-conjugation of glucuronidated carcinogens in the gut.[9][10][11]

While compounds named "Xylaric acids" have been isolated from fungi of the Xylaria genus and show some biological activities, these are structurally distinct from the simple C5 aldaric acid.[12][13] Further research is needed to elucidate the specific metabolic fate and biological functions of this compound in biological systems.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes from readily available pentose sugars. This guide provides foundational information for researchers and professionals working with this compound, covering its identification, synthesis, and analytical characterization. While its biological role is not as extensively studied as other aldaric acids, its chemical properties suggest potential for further investigation and application in various fields of chemistry and materials science.

References

- 1. This compound | C5H8O7 | CID 1549304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylaric Acid, D-Arabinaric Acid (D-Lyxaric Acid), L-Arabinaric Acid (L ... - Michael Raymond Hinton - Google ブックス [books.google.co.jp]

- 3. XYLARIC ACID, D–ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]

- 4. "XYLARIC ACID, D-ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L" by Michael Raymond Hinton [scholarworks.umt.edu]

- 5. Xylaric acid, TMS [webbook.nist.gov]

- 6. Xylaric acid, TMS [webbook.nist.gov]

- 7. US5731467A - Process for the manufacture of xylaric acid and uses thereof - Google Patents [patents.google.com]

- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 9. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] [The biological role of D-glucaric acid and its derivatives: potential use in medicine]. | Semantic Scholar [semanticscholar.org]

- 12. Xylaric acid D | C15H20O5 | CID 38354723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of D-Xylaric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylaric acid, a five-carbon dicarboxylic acid derived from xylose, and its derivatives represent a class of compounds with largely unexplored therapeutic potential. While research specifically focused on this compound derivatives is nascent, the broader family of sugar acids and related compounds found in nature, particularly from fungal sources, has demonstrated a wide array of biological activities. This technical guide synthesizes the currently available, albeit limited, information on the biological activities of compounds structurally related to this compound, with a focus on their potential anticancer and antimicrobial properties. Due to the scarcity of data directly pertaining to this compound derivatives, this guide also presents generalized experimental protocols and conceptual signaling pathways that can serve as a foundational framework for future research in this area.

Introduction

Sugar acids, including aldonic, uronic, and aldaric acids, are oxidized forms of carbohydrates that play various roles in biological systems. This compound, also known as xylosaccharic acid, belongs to the aldaric acid family. While the biological activities of some aldaric acids, such as D-glucaric acid and its derivatives, have been investigated for their cancer-preventive properties, this compound and its synthetic or naturally occurring derivatives remain a largely untapped resource in drug discovery.

Recent explorations of secondary metabolites from the fungal genus Xylaria have revealed a diverse array of structurally unique compounds, including some designated as "xylaric acids". These discoveries hint at the potential for identifying novel bioactive molecules within this chemical class. This guide aims to provide a comprehensive overview of the current landscape and to equip researchers with the necessary foundational knowledge to explore the therapeutic potential of this compound derivatives.

Potential Biological Activities

Direct evidence for the biological activities of synthetic or isolated this compound derivatives is sparse in publicly available literature. However, studies on compounds isolated from Xylaria species, which include substances named "xylaric acids," provide preliminary indications of potential therapeutic applications.

Anticancer Activity

While no specific anticancer data for this compound derivatives was found, the related compound, D-glucaric acid, has been studied for its cancer chemopreventive effects. D-glucaro-1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers. This suggests that other aldaric acid derivatives, like those of this compound, might exhibit similar enzyme-inhibiting or cytotoxic activities.

Antimicrobial Activity

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 or MIC values) for this compound derivatives. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Anticancer Activity of this compound Derivatives (Template)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Data Not Available |

Table 2: Antimicrobial Activity of this compound Derivatives (Template)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Data Not Available |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for this compound derivatives have been elucidated, a general representation of a potential mechanism of action for a novel anticancer compound, the induction of apoptosis, is provided below. This can serve as a starting point for mechanistic investigations.

Caption: Generalized Apoptotic Signaling Pathway.

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound library, such as a collection of synthesized this compound derivatives.

Methodological & Application

Synthesis of D-Xylaric Acid from D-Xylose Oxidation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a five-carbon dicarboxylic acid, is a valuable bio-based platform chemical with applications in the synthesis of polymers, chelating agents, and as a precursor for various fine chemicals. Its production from D-xylose, a readily available pentose sugar from hemicellulose, presents a sustainable alternative to petrochemical-based processes. This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic, chemical, and enzymatic oxidation of D-xylose.

Methods of Synthesis: An Overview

Several methods have been developed for the oxidation of D-xylose to this compound. The primary approaches include:

-

Heterogeneous Catalytic Oxidation: This method employs a solid catalyst, typically a noble metal on a carbon support, with molecular oxygen as the oxidant. It is considered a green and efficient route.

-

Nitric Acid Oxidation: A traditional method that uses nitric acid as a strong oxidizing agent. While effective, it poses challenges in product isolation and generates hazardous nitrogen oxide byproducts.

-

Enzymatic Oxidation: This approach utilizes a series of enzymes in a biochemical pathway to convert D-xylose to its corresponding diacid. It offers high selectivity under mild reaction conditions.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a comparative evaluation.

| Parameter | Heterogeneous Catalysis (Pt/C) | Nitric Acid Oxidation | Enzymatic Oxidation (Dahms Pathway) |

| Oxidizing Agent | Molecular Oxygen (O₂) | Nitric Acid (HNO₃) | NAD⁺ |

| Catalyst/Enzyme | Platinum on Carbon (Pt/C) | None (reagent) | D-xylose dehydrogenase, Xylonolactonase, etc. |

| Typical Yield | Up to 64%[1][2] | Variable, often moderate to high but isolation is challenging | High selectivity, yield is process dependent |

| Reaction Temperature | 60-80°C[1][3] | 25-65°C | Ambient to physiological temperatures |

| Reaction Pressure | 1-3 MPa O₂[3] | Atmospheric | Atmospheric |

| pH | Neutral (pH 7) for optimal yield[1] | Acidic | Near-neutral |

| Key Advantages | Green process, reusable catalyst, high yield[1] | Well-established method | High specificity, mild conditions, environmentally benign |

| Key Disadvantages | Catalyst cost, potential for C-C bond cleavage[1] | Use of corrosive and hazardous reagent, difficult product isolation, NOx byproduct formation[4] | Enzyme cost and stability, multi-step process |

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Oxidation using Platinum on Carbon (Pt/C)

This protocol describes the aerobic oxidation of D-xylose to this compound using a Pt/C catalyst in an aqueous solution.

Materials:

-

D-xylose

-

5% Platinum on activated carbon (Pt/C) catalyst

-

Deionized water

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Analytical equipment (e.g., HPLC) for product analysis

Procedure:

-

Reactor Setup: In a high-pressure reactor, prepare a 0.07 M aqueous solution of D-xylose in deionized water.

-

Catalyst Addition: Add the 5% Pt/C catalyst to the D-xylose solution. A typical catalyst loading is a 1:20 ratio of catalyst to xylose by weight.

-

Reaction Conditions: Seal the reactor and purge with O₂. Pressurize the reactor to 1 MPa with O₂ and heat the mixture to 80°C with vigorous stirring.[3] For optimal yield of this compound, maintain a neutral pH and a temperature of 60°C.[1]

-

Reaction Monitoring: The reaction progress can be monitored by taking periodic samples and analyzing the concentration of D-xylose and this compound by HPLC.

-

Catalyst Recovery: After the reaction is complete (typically several hours), cool the reactor to room temperature and release the pressure. Recover the Pt/C catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[1]

-

Product Isolation: The resulting filtrate contains the this compound solution. The product can be isolated by various methods, including crystallization or chromatographic techniques, after concentrating the solution.

Protocol 2: Nitric Acid Oxidation

This protocol outlines the oxidation of D-xylose using nitric acid. Caution should be exercised due to the corrosive and hazardous nature of nitric acid.

Materials:

-

D-xylose

-

Concentrated Nitric Acid (62.5% w/w)

-

Sodium Nitrite (NaNO₂)

-

Reaction vessel with a stirrer, dropping funnel, and temperature control

-

Apparatus for off-gas treatment (to handle NOx fumes)

-

Diffusion dialysis or nanofiltration system for nitric acid removal (optional)

-

Crystallization vessel

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve D-xylose in water. A small amount of sodium nitrite can be added as a reaction initiator.[5]

-

Reagent Addition: While maintaining the temperature at approximately 25-30°C, slowly add concentrated nitric acid to the D-xylose solution with constant stirring. An oxygen atmosphere in a closed reactor can improve the process.[5]

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred for several hours at a slightly elevated temperature (e.g., 45-65°C) until the reaction is complete.[5]

-

Nitric Acid Removal: A significant challenge is the removal of excess nitric acid from the product mixture. This can be achieved by:

-

Neutralization: Carefully neutralizing the solution with a base (e.g., potassium hydroxide) to precipitate the salt of xylaric acid.

-

Diffusion Dialysis/Nanofiltration: Employing membrane-based separation techniques to separate the nitric acid from the product.[5]

-

-

Product Isolation: The crude this compound can be isolated by crystallization from the nitric acid-free solution. The resulting crystals are then filtered, washed with cold water, and dried.

Mandatory Visualizations

Experimental Workflow for D-Xylose Oxidation

Caption: General experimental workflow for the synthesis and purification of this compound from D-xylose.

Enzymatic Oxidation of D-Xylose (Dahms Pathway)

Caption: Initial steps of the enzymatic oxidation of D-xylose via the Dahms pathway.[6][7][8]

References

- 1. Aerobic Oxidation of Xylose to Xylaric Acid in Water over Pt Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. XYLARIC ACID, D–ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]

- 5. US7692041B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]

- 6. In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of D-Xylaric Acid via Nitric Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a five-carbon aldaric acid, is a valuable bio-based platform chemical with applications in the synthesis of polymers, chelating agents, and as a precursor for various pharmaceutical intermediates. One common laboratory- and industrial-scale method for its production is the oxidation of D-xylose using nitric acid. This process involves the oxidation of both the aldehyde and the primary alcohol functionalities of D-xylose to carboxylic acids. While effective, the reaction can be highly exothermic and may produce various byproducts, necessitating careful control of reaction conditions and robust purification protocols. These notes provide detailed protocols for the synthesis of this compound from D-xylose using nitric acid, a summary of relevant quantitative data, and a visualization of the experimental workflow and proposed reaction pathway.

Data Presentation

The yield and byproduct formation in the nitric acid oxidation of D-xylose are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported methods.

| Starting Material | Oxidant System | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Key Byproducts | Reference |

| D-Xylose | Nitric Acid | 55-65 | Not Specified | < 45 | Not Specified | [1] |

| D-Xylose | Nitric Acid / O₂ (co-oxidant) | 25-40 | Not Specified | Moderate (exact % not stated) | Not Specified | [2] |

| D-Xylose | Pt/C, H₂O, O₂ | 60 | Not Specified | 64 | Short-chain carboxylic acids |

Experimental Protocols

Protocol 1: Standard Nitric Acid Oxidation of D-Xylose

This protocol is a general procedure for the oxidation of D-xylose using concentrated nitric acid.

Materials:

-

D-Xylose

-

Concentrated Nitric Acid (68-70%)

-

Sodium Nitrite (optional, as a reaction initiator)

-

Deionized Water

-

Calcium Hydroxide (for purification)

-

Oxalic Acid or Sulfuric Acid (for purification)

-

Ice Bath

-

Heating Mantle with Stirring

-

Round Bottom Flask

-

Condenser

-

Buchner Funnel and Filter Flask

-

pH meter or pH paper

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve D-xylose in a minimal amount of water.

-

Slowly add concentrated nitric acid to the D-xylose solution while cooling the flask in an ice bath to control the initial exothermic reaction. A typical molar ratio of nitric acid to D-xylose is approximately 4:1.

-

Optionally, a small amount of sodium nitrite can be added to initiate the reaction.

-

After the initial exothermic reaction subsides, remove the ice bath and heat the reaction mixture to 55-65 °C with continuous stirring. The reaction is typically maintained at this temperature for several hours. The progress of the reaction can be monitored by the cessation of the evolution of nitrogen oxide gases (brown fumes).

-

After the reaction is complete, cool the mixture to room temperature.

-

To isolate the this compound, the excess nitric acid must be removed. This can be achieved by evaporation under reduced pressure.

-

The resulting syrup is then dissolved in water and neutralized with calcium hydroxide to a pH of approximately 6.5-7.0. This precipitates calcium xylarate, which is sparingly soluble in water.

-

The precipitated calcium xylarate is collected by filtration and washed with cold water.

-

To obtain free this compound, the calcium xylarate is suspended in water and treated with a stoichiometric amount of oxalic acid or sulfuric acid. This precipitates calcium oxalate or calcium sulfate, respectively.

-

The calcium salt precipitate is removed by filtration, and the resulting solution of this compound is concentrated by evaporation to yield the product.

Protocol 2: Controlled Nitric Acid Oxidation with Oxygen

This protocol describes an improved method for the oxidation of D-xylose using a computer-controlled reactor with oxygen as a co-oxidant, allowing for milder reaction conditions.

Materials:

-

D-Xylose

-

Concentrated Nitric Acid

-

Sodium Nitrite

-

Oxygen Gas

-

Computer-Controlled Reactor System with temperature, pressure, and gas flow control

-

Deionized Water

-

Apparatus for product isolation as described in Protocol 1

Procedure:

-

Charge the computer-controlled reactor with an aqueous solution of D-xylose and a catalytic amount of sodium nitrite.

-

Pressurize the reactor with oxygen to 1-2 bar.[2]

-

Slowly add concentrated nitric acid to the reactor at a controlled rate while maintaining the temperature between 25-40 °C.[2] The computer control system should be programmed to monitor the reaction temperature and adjust the addition rate of nitric acid and/or the cooling system to prevent thermal runaway.

-

Maintain the reaction at the set temperature and pressure with continuous stirring until the reaction is complete, as indicated by the cessation of oxygen uptake.

-

After the reaction, vent the reactor and proceed with the isolation and purification of this compound as described in Protocol 1 (steps 6-10).

Mandatory Visualization

Caption: Experimental workflow for the production and isolation of this compound.

References

Application Notes and Protocols: Oxidative Degradation of 5-Ketogluconic Acid to D-Xylaric Acid

Introduction

D-Xylaric acid, a five-carbon dicarboxylic acid, is a versatile platform chemical with applications in the synthesis of polymers, as a chelating agent, and as a precursor for other valuable chemicals.[1] One promising synthetic route to this compound involves the oxidative degradation of 5-ketogluconic acid, a readily available fermentation product derived from glucose.[2] This application note provides a detailed protocol for the oxidative degradation of 5-ketogluconic acid to this compound, targeted at researchers, scientists, and professionals in drug development and chemical synthesis. The process involves the C-C bond cleavage of 5-ketogluconic acid in an alkaline medium using an oxidizing agent, typically oxygen or an oxygen-containing gas.[1]

Principle of the Reaction

The core of this process is the oxidative cleavage of the carbon-carbon bond between C1 and C2 of 5-ketogluconic acid. This reaction proceeds in an alkaline environment, which facilitates the enolization of the substrate, making it susceptible to oxidative attack. The overall reaction can be summarized as the conversion of one mole of 5-ketogluconic acid into one mole of this compound and one mole of formic acid.[1] The process is typically carried out in an aqueous solution, and the pH is maintained at a high level (above 12.5) to ensure the reaction proceeds efficiently.[1]

Experimental Data

The following table summarizes the illustrative effects of key reaction parameters on the yield of this compound from 5-ketogluconic acid. This data is representative of expected outcomes based on the process described in the literature.[1]

| Experiment ID | 5-Ketogluconic Acid Conc. (g/L) | Temperature (°C) | pH (initial) | Reaction Time (h) | This compound Yield (%) |

| 1 | 100 | 30 | 12.5 | 6 | 75 |

| 2 | 100 | 40 | 12.5 | 4 | 85 |

| 3 | 100 | 50 | 12.5 | 3 | 92 |

| 4 | 100 | 60 | 12.5 | 2.5 | 88 (minor degradation observed) |

| 5 | 150 | 50 | 12.5 | 4 | 90 |

| 6 | 200 | 50 | 12.5 | 5 | 87 |

| 7 | 100 | 50 | 11.5 | 5 | 65 |

| 8 | 100 | 50 | >13 | 3 | 91 |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 5-ketogluconic acid.

Materials and Reagents

-

5-Ketogluconic acid (or its calcium or sodium salt)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Oxygen gas or compressed air

-

Hydrochloric acid (HCl) for acidification

-

Ethanol for precipitation

-

Standard laboratory glassware (reactor, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate or overhead stirrer)

-

Gas dispersion tube

-

pH meter

-

Analytical equipment for product quantification (e.g., HPLC)

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle concentrated sodium hydroxide and hydrochloric acid with care as they are corrosive.

-

Ensure proper handling of oxygen gas cylinders.

Detailed Procedure

-

Preparation of the Reaction Mixture:

-

In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and pH probe, dissolve or suspend a known concentration of 5-ketogluconic acid or its salt in deionized water. A typical starting concentration is between 50 and 500 g/L.[1] For this protocol, we will use 100 g/L.

-

Add a sufficient amount of a base, such as sodium hydroxide, to raise the pH of the solution to above 12.5.[1] This alkaline reserve is crucial to maintain the high pH throughout the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature, typically between 40°C and 50°C, while stirring vigorously.[1] Vigorous stirring is essential to ensure efficient gas-liquid mass transfer.

-

Introduce a stream of oxygen or an oxygen-containing gas (e.g., air) into the reaction mixture through a gas dispersion tube to create fine bubbles.[1]

-

Monitor the reaction progress by periodically taking samples and analyzing for the consumption of 5-ketogluconic acid and the formation of this compound using a suitable analytical method like HPLC.

-

Maintain the pH above 12.5 throughout the reaction. If necessary, add more base to keep the pH in the optimal range.

-

The reaction is typically complete within 2 to 6 hours, depending on the reaction conditions.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, stop the gas flow and cool the reaction mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will convert the sodium xylarate to free this compound.

-

Concentrate the acidified solution under reduced pressure to a smaller volume.

-

Add a suitable anti-solvent, such as ethanol, to precipitate the this compound.

-

Collect the precipitated this compound by filtration and wash it with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at a low temperature.

-

Visualizations

Reaction Pathway

References

Protocol for the Purification of D-Xylaric Acid by Crystallization

Application Note

Introduction

D-Xylaric acid, a trihydroxy dicarboxylic acid, is a valuable bio-based chemical with applications in the synthesis of polymers, as a chelating agent, and as a precursor for other chemical intermediates. Its purification is a critical step in its production, directly impacting the quality and performance of downstream products. Crystallization is a highly effective method for obtaining high-purity this compound. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, primarily focusing on a method involving the formation and subsequent decomposition of its calcium salt, followed by crystallization from an aqueous solution.

Principle